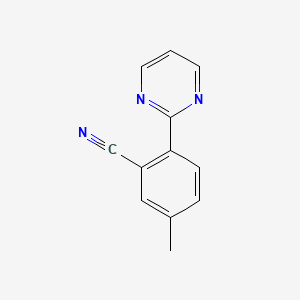

5-Methyl-2-(pyrimidin-2-yl)benzonitrile

Description

BenchChem offers high-quality 5-Methyl-2-(pyrimidin-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(pyrimidin-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-pyrimidin-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-9-3-4-11(10(7-9)8-13)12-14-5-2-6-15-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBRZBTVCIFPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to 5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Strategic Intermediate for Orexin Receptor Antagonists

This guide provides an in-depth technical analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS 1373917-20-4), a critical intermediate in the synthesis of Dual Orexin Receptor Antagonists (DORAs), specifically Filorexant (MK-6096) .

Executive Summary

5-Methyl-2-(pyrimidin-2-yl)benzonitrile is a high-value heterocyclic building block used primarily in the pharmaceutical development of insomnia therapeutics. It serves as the key regioselective precursor to the benzoic acid moiety found in Filorexant (MK-6096) , a potent Dual Orexin Receptor Antagonist (DORA). Unlike its structural analog used in Suvorexant (which contains a triazole ring), this compound features a pyrimidine ring, imparting distinct pharmacokinetic and binding affinity profiles to the final drug candidate.

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and downstream applications of this compound, designed for researchers optimizing DORA synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| CAS Number | 1373917-20-4 |

| IUPAC Name | 5-Methyl-2-(pyrimidin-2-yl)benzonitrile |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 128–132 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.1 |

| Key Functional Groups | Nitrile (–CN), Pyrimidine (1,3-diazine), Tolyl (Methylbenzene) |

Synthetic Pathways & Process Chemistry

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile presents a classic challenge in medicinal chemistry: the installation of an electron-deficient pyrimidine ring onto an aryl core. The instability of 2-pyrimidinyl boronates (prone to rapid protodeboronation) necessitates specialized cross-coupling protocols.

Primary Route: Suzuki-Miyaura Cross-Coupling

The most scalable route involves the coupling of a 2-halo-benzonitrile with a pyrimidine organometallic reagent. Due to the instability of 2-pyrimidinylboronic acid, stannanes (Stille) or protected boronates (MIDA) are often preferred in early discovery, while optimized Suzuki conditions are used in process chemistry.

Protocol Overview:

-

Starting Materials: 2-Bromo-5-methylbenzonitrile and 2-(Tributylstannyl)pyrimidine (Stille) OR Potassium pyrimidin-2-yltrifluoroborate (Suzuki).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Solvent/Base: Toluene/Dioxane with Cs₂CO₃ (Suzuki) or anhydrous Toluene (Stille).

-

Conditions: Reflux (100–110 °C) under inert atmosphere (N₂/Ar).

Process Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the target nitrile and its downstream conversion to the Filorexant acid precursor.

Caption: Synthetic workflow from aryl halide precursors to the target nitrile and subsequent hydrolysis to the bioactive acid moiety.

Analytical Characterization

Validating the identity of CAS 1373917-20-4 requires monitoring specific spectral fingerprints that distinguish it from the starting material (nitrile shift) and the hydrolyzed product (acid shift).

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrimidine Protons: A characteristic doublet (~8.9 ppm, 2H) and triplet (~7.5 ppm, 1H) confirm the presence of the 2-substituted pyrimidine ring.

-

Aryl Protons: The 1,2,4-substituted benzene ring pattern. Look for the doublet at ~8.0 ppm (proton ortho to the pyrimidine) which is deshielded by the heterocyclic ring.

-

Methyl Group: A sharp singlet at ~2.45 ppm (3H).

-

Absence of Acid: Verify absence of a broad carboxylic acid singlet (~12-13 ppm), confirming the nitrile is intact.

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is the critical quality attribute (CQA) to monitor reaction progress (disappearance indicates hydrolysis).

-

C=N Stretch: Bands around 1580 cm⁻¹ from the pyrimidine ring.

Application in Drug Development (Filorexant)

This compound is the "Right-Hand Side" (RHS) building block for Filorexant (MK-6096) . The drug's mechanism of action relies on blocking Orexin 1 and 2 receptors to promote sleep.

Retrosynthetic Analysis

The nitrile serves as a "masked" carboxylic acid. In the convergent synthesis of Filorexant, the nitrile is hydrolyzed to the acid, which is then coupled with a chiral diazepane amine.

Caption: Retrosynthetic disconnection of Filorexant showing the strategic role of the nitrile intermediate.

Handling, Stability, and Safety

-

Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The nitrile group is stable, but the pyrimidine ring can be sensitive to strong acids over prolonged periods.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizers.

References

-

Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties."[1][2] ChemMedChem, 7(3), 415–424.[1] Link

-

Winrow, C. J., et al. (2012).[1] "Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia." Neuropharmacology, 62(2), 978–987. Link

-

Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Reference for structural class comparison). Link

-

ChemicalBook. (2025). "2-(2-Pyrimidinyl)-5-methylbenzoic acid precursors and upstream raw materials." (Confirming the nitrile-to-acid pathway). Link

Sources

Structure and molecular weight of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile

The following technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile , a critical heterocyclic building block in medicinal chemistry.

Structural Analysis, Synthetic Pathways, and Therapeutic Utility

Executive Summary

5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS: 1373917-20-4) is a biaryl pharmacophore featuring a benzonitrile core substituted with a pyrimidine ring.[1] This scaffold is structurally significant in drug discovery, particularly in the development of Orexin Receptor Antagonists (structurally analogous to the Suvorexant core) and Kinase Inhibitors .[2] Its molecular architecture combines the lipophilicity of the tolyl moiety with the polar, hydrogen-bond-accepting nature of the pyrimidine and nitrile groups, making it a versatile "privileged structure" for optimizing ligand-protein interactions.[2]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | 5-Methyl-2-(pyrimidin-2-yl)benzonitrile |

| CAS Registry Number | 1373917-20-4 |

| Molecular Formula | C₁₂H₉N₃ |

| SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N |

| InChI Key | Derived from structure |

Molecular Weight Breakdown

The precise molecular weight is calculated based on standard atomic weights (IUPAC).[2]

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Total MW | 195.225 g/mol |

Structural Features & Electronic Environment

The molecule consists of two aromatic systems connected by a single bond (C2 of benzene to C2' of pyrimidine).[2]

-

Steric Strain: The ortho placement of the nitrile group (C1) and the pyrimidine ring (C2) induces a torsional twist, preventing the two rings from achieving coplanarity.[2] This "biaryl twist" is crucial for binding selectivity in enzyme pockets.[2]

-

Electronic Effects: The nitrile group is strongly electron-withdrawing (induction and resonance), deactivating the benzene ring.[2] The pyrimidine ring is electron-deficient. The C5-methyl group provides a weak electron-donating effect, slightly modulating the electron density of the benzene core.

Synthetic Methodologies

Synthesizing 2-(heteroaryl)benzonitriles is synthetically challenging due to the instability of 2-pyridyl/pyrimidinyl boronates (rapid protodeboronation) and the steric hindrance of the ortho-nitrile group.

Preferred Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

To circumvent the instability of 2-pyrimidinyl boron species, the reverse polarity strategy is recommended: coupling a stable Aryl Boronic Acid with a 2-Halopyrimidine .

Reaction Scheme

-

Nucleophile: (2-Cyano-4-methylphenyl)boronic acid (or pinacol ester).

-

Electrophile: 2-Chloropyrimidine or 2-Bromopyrimidine.

-

Catalyst System: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) to facilitate oxidative addition into the electron-deficient pyrimidine and promote reductive elimination in the sterically crowded biaryl system.[2]

Detailed Protocol

-

Reagents:

-

Procedure:

-

Step 1: Charge a reaction vial with the boronic acid, 2-chloropyrimidine, and K₃PO₄.[2]

-

Step 3: Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).[2]

-

Step 4: Add degassed solvent mixture.[2]

-

Step 5: Heat to 100°C for 12–18 hours.

-

Step 6: Monitor via LC-MS for the product mass [M+H]⁺ = 196.1.

-

-

Workup:

-

Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[2]

-

Analytical Characterization (Expected Data)

Validation of the synthesized compound requires multi-modal analysis.

| Method | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | Aromatic Region: Signals for 3 phenyl protons and 3 pyrimidine protons.• Pyrimidine H's: Doublet (~8.9 ppm, 2H), Triplet (~7.5 ppm, 1H).[2]• Benzene H's: Ortho-coupling patterns.Aliphatic Region: Singlet at ~2.4 ppm (3H) for the methyl group. |

| LC-MS (ESI) | [M+H]⁺: 196.1 m/z.Retention Time: Mid-range on C18 column (moderate lipophilicity).[2] |

| IR Spectroscopy | Nitrile Stretch (C≡N): Sharp peak at ~2220–2230 cm⁻¹.Aromatic C=C: 1580–1600 cm⁻¹.[2] |

Therapeutic Relevance & Applications

While 5-Methyl-2-(pyrimidin-2-yl)benzonitrile is a distinct chemical entity, it shares significant homology with the core scaffold of Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA).

-

Pharmacophore Mimicry: In Suvorexant, a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety is critical for binding. The pyrimidine analog (discussed here) serves as a bioisostere, offering different metabolic stability and hydrogen-bonding vectors.[2]

-

Kinase Inhibition: The "2-aminopyrimidine" motif is ubiquitous in kinase inhibitors (e.g., Imatinib, Pazopanib).[2] This molecule represents a "reverse" scaffold (aryl-pyrimidine) often explored to target the ATP-binding hinge region of kinases.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References

-

Moldb Chemical Database. (2023).[2] 5-Methyl-2-(pyrimidin-2-yl)benzonitrile - Compound Properties and Spectral Data.[6][2]

-

Achmem Chemical Registry. (2023).[2] Safety Data Sheet and Structure for CAS 1373917-20-4.

-

National Institutes of Health (NIH) - PubChem. (2023). Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- and Related Biaryl Scaffolds.[2]

-

BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling Protocols for Sterically Hindered 2-Heteroaryl Systems.

-

ResearchGate. (2012).[2] Synthetic schemes for Suvorexant and related Orexin Receptor Antagonist Intermediates.[2][7]

Sources

- 1. achmem.com [achmem.com]

- 2. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1373917-20-4 | 5-Methyl-2-(pyrimidin-2-yl)benzonitrile - Moldb [moldb.com]

- 7. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Intermediates for Dual A2A/A2B Adenosine Receptor Antagonists

Introduction: The Rationale for Dual A2A/A2B Adenosine Receptor Antagonism

Extracellular adenosine is a critical signaling molecule that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Within this family, the A2A and A2B receptors have emerged as pivotal targets in medicinal chemistry, particularly in the fields of immuno-oncology and inflammatory diseases. Both A2A and A2B receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers a cascade of downstream signaling events.[2]

In the tumor microenvironment (TME), adenosine concentrations can become significantly elevated due to cellular stress and hypoxia, leading to profound immunosuppression.[3] This is primarily mediated through the activation of A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[4][5] Activation of these receptors suppresses the effector functions of these immune cells, allowing cancer cells to evade immune surveillance.[6] Consequently, the development of antagonists that can block these receptors has become a promising strategy in cancer immunotherapy.[7]

While selective A2A antagonists have shown promise, there is a strong scientific rationale for the development of dual A2A/A2B antagonists. The A2B receptor, although having a lower affinity for adenosine compared to the A2A receptor, is often upregulated in the TME and can play a complementary or even dominant role in mediating immunosuppression, especially at high adenosine concentrations.[8][9] Therefore, simultaneously targeting both receptors could lead to a more robust and sustained reversal of adenosine-mediated immunosuppression.[8]

This guide provides a comprehensive overview of the key chemical intermediates and synthetic strategies employed in the development of dual A2A/A2B adenosine receptor antagonists, offering insights for researchers and drug development professionals in this dynamic field.

Core Scaffolds and Key Intermediates

The development of dual A2A/A2B antagonists has largely revolved around two major classes of heterocyclic scaffolds: non-xanthine and xanthine-based structures. Each class possesses distinct structure-activity relationships (SAR) and relies on specific key intermediates for their synthesis.

Non-Xanthine Scaffolds: The Rise of Nitrogen-Rich Heterocycles

A diverse array of non-xanthine scaffolds has been explored, with a significant focus on nitrogen-containing polyheterocyclic systems. These structures often offer improved physicochemical properties, such as solubility, compared to their xanthine counterparts.[10]

a) Triazolo[4,3-a]pyrimidines and Related Systems:

This class of compounds has yielded several potent dual A2A/A2B antagonists. A prominent example is the clinical candidate AB928 (etrumadenant), which features a triazole-pyrimidine-methylbenzonitrile core.[3][4] The synthesis of such molecules hinges on the construction of key functionalized pyrimidine intermediates.

A critical intermediate in the synthesis of AB928 and its analogs is 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile .[4] The development of a scalable, palladium-free synthesis for this intermediate was a significant step forward in the manufacturing of AB928.[4]

Experimental Protocol: Synthesis of a Triazole-Pyrimidine-Methylbenzonitrile Core

The following is a generalized synthetic route for a triazole-pyrimidine-methylbenzonitrile scaffold, based on published methodologies.[3]

-

Synthesis of the Pyrimidine Intermediate: The synthesis often begins with the condensation of a substituted benzonitrile derivative with a suitable pyrimidine precursor. For instance, 3-cyano-2-methylphenylacetonitrile can be reacted with a guanidine-containing reagent to form the 2-aminopyrimidine ring. Subsequent chlorination provides the key 6-chloro-substituted pyrimidine intermediate.

-

Introduction of the Triazole Moiety: The chlorinated pyrimidine is then subjected to a nucleophilic substitution reaction with a pre-formed triazole derivative. This step is crucial for establishing the core scaffold.

-

Final Functionalization: The resulting triazole-pyrimidine intermediate can be further functionalized, for example, by introducing quinoline or pyridine analogues to modulate the compound's potency and selectivity.[3]

Causality in Experimental Choices: The choice of a palladium-free synthesis for the key pyrimidine intermediate in the case of AB928 was driven by the need for a more cost-effective and scalable manufacturing process, which is a critical consideration in drug development.[4] The introduction of quinoline or pyridine analogues is a rational design strategy to explore additional binding interactions within the receptor pocket, potentially enhancing dual A2A/A2B antagonism.[3]

b) Pyrazolo[3,4-d]pyrimidines and Other Fused Systems:

Pyrazolopyrimidines represent another important class of non-xanthine scaffolds. The strategic placement of substituents on the pyrazole and pyrimidine rings allows for fine-tuning of the antagonist activity towards both A2A and A2B receptors.

DOT Diagram: General Synthetic Strategy for Non-Xanthine Antagonists

Caption: A typical workflow for the evaluation of dual A2A/A2B antagonists.

Future Directions and Conclusion

The development of dual A2A/A2B adenosine receptor antagonists represents a promising frontier in cancer immunotherapy and the treatment of inflammatory conditions. The key to success in this area lies in the rational design and efficient synthesis of novel chemical entities based on a thorough understanding of the core intermediates and SAR.

Future research will likely focus on the discovery of new scaffolds that offer improved drug-like properties, as well as the development of more sophisticated in vivo models to better predict clinical efficacy. The continued exploration of the intricate interplay between the A2A and A2B receptors in various disease states will undoubtedly fuel further innovation in this exciting field.

This guide has provided a technical overview of the key intermediates and synthetic strategies that underpin the development of dual A2A/A2B antagonists. By leveraging this knowledge, researchers can continue to advance the design and synthesis of next-generation therapeutics with the potential to make a significant impact on human health.

References

-

Li, Z., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1647. Available from: [Link]

-

Brill, Z., et al. (2023). Novel potent dual antagonist of the A2A and A2B receptors presented at ACS. BioWorld Science. Available from: [Link]

-

Kim, Y. C., et al. (2023). Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry, 66(15), 10436-10456. Available from: [Link]

-

Li, Z., et al. (2022). Design of dual A2A/A2B AR antagonists containing quinoline or its open-ring bioisosteres based on the structure of triazole-pyrimidine-methylbenzonitrile. ResearchGate. Available from: [Link]

-

Baraldi, P. G., et al. (2004). Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447. Available from: [Link]

-

Ye, W., et al. (2020). Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist. Organic Process Research & Development, 24(10), 2135-2141. Available from: [Link]

-

Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Biomolecules, 13(9), 1387. Available from: [Link]

-

Mediavilla-Acebo, M., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004236. Available from: [Link]

-

Kim, Y. C., et al. (2023). Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. PMC. Available from: [Link]

-

G. de la Fuente, et al. (2024). Exploring Biginelli-based scaffolds as A2B adenosine receptor antagonists: Unveiling novel structure-activity relationship trends, lead compounds, and potent colorectal anticancer agents. European Journal of Medicinal Chemistry, 269, 116298. Available from: [Link]

-

Cacciari, B., et al. (2003). Medicinal Chemistry of A2A Adenosine Receptor Antagonists. Current Topics in Medicinal Chemistry, 3(4), 403-411. Available from: [Link]

-

Klotz, K. N. (2000). Medicinal chemistry and pharmacology of A2B adenosine receptors. Current Topics in Medicinal Chemistry, 6(12), 1347-1357. Available from: [Link]

-

Singh, P., et al. (2017). A2B adenosine receptor antagonists: Design, synthesis and biological evaluation of novel xanthine derivatives. European Journal of Medicinal Chemistry, 127, 892-911. Available from: [Link]

-

Zhu, Y., et al. (2025). Structural insight into the dual-antagonistic mechanism of AB928 on adenosine A2A and A2B receptors. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Schiemann, K., et al. (2024). Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. Molecular Cancer Therapeutics, 23(11), 1517-1529. Available from: [Link]

-

Schiemann, K., et al. (2024). Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. PubMed. Available from: [Link]

-

Basiricò, L., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(8), 2386. Available from: [Link]

-

Lindemann, M., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals, 14(5), 485. Available from: [Link]

-

Daly, J. W., et al. (1986). NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. Journal of Medicinal Chemistry, 29(7), 1305-1308. Available from: [Link]

-

Paoletta, S., et al. (2008). Discovery of a Novel A2B Adenosine Receptor Antagonist as a Clinical Candidate for Chronic Inflammatory Airway Diseases. Journal of Medicinal Chemistry, 51(7), 2245-2254. Available from: [Link]

-

Federico, S., et al. (2021). Structures of A2A AR antagonists and dual A2A/A2B AR antagonists undergoing clinical trials. ResearchGate. Available from: [Link]

-

Haerter, M., et al. (2019). Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure. European Journal of Medicinal Chemistry, 163, 447-461. Available from: [Link]

-

Jacobson, K. A., et al. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(9), 2034-2058. Available from: [Link]

-

Golik, P., et al. (2021). Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist. Pharmacological Reports, 73(3), 859-873. Available from: [Link]

-

Hinz, S., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Molecules, 27(12), 3788. Available from: [Link]

-

Burnstock, G., & Fredholm, B. B. (2011). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 91(4), 1283-1348. Available from: [Link]

-

Lee, J. H., et al. (2025). Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel potent dual antagonist of the A2A and A2B receptors presented at ACS | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

A Comparative Analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile and Key Intermediates in Suvorexant Synthesis: A Technical Guide for Drug Development Professionals

Abstract

Suvorexant, a first-in-class dual orexin receptor antagonist, represents a significant advancement in the treatment of insomnia by selectively targeting the orexin neuropeptide signaling system. The synthesis of this complex molecule relies on the efficient construction of key intermediates, which dictates the overall viability of its manufacturing process. This technical guide provides an in-depth comparative analysis of the established synthetic precursors to Suvorexant, namely 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole , with 5-Methyl-2-(pyrimidin-2-yl)benzonitrile . While not a direct intermediate in published Suvorexant syntheses, the latter compound presents a compelling case for structural and functional comparison due to its bioisosteric potential. This guide will dissect the chemical structures, synthetic accessibility, and functional group reactivity of these molecules, offering field-proven insights for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics and the optimization of synthetic routes.

Introduction to Suvorexant (Belsomra®)

Suvorexant ([(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone) is a highly selective dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[1] Its mechanism of action involves blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing the neural "wake drive".[1] This novel approach contrasts with traditional hypnotics that cause general central nervous system depression.

The molecular architecture of Suvorexant is a complex assembly of three key fragments, the synthesis of which presents unique challenges and opportunities for optimization. The development of robust, scalable, and cost-effective synthetic pathways is paramount for its commercial production.

Established Synthetic Strategy for Suvorexant

The most widely adopted synthetic strategies for Suvorexant employ a convergent approach, wherein the key fragments are prepared separately and then coupled in the final stages of the synthesis. This modularity allows for greater flexibility and optimization of individual reaction steps. The core disconnection involves the formation of an amide bond between the carboxylic acid of the triazole-bearing fragment and the secondary amine of the chiral diazepane-benzoxazole moiety.

In-Depth Analysis of Key Suvorexant Intermediates

Intermediate A: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

This intermediate provides the core aromatic and triazole moieties essential for receptor binding. Its synthesis is a critical step that often dictates purity and overall yield.

Protocol: Synthesis via Ullmann-Goldberg Coupling [2][3]

-

Rationale: The copper-catalyzed Ullmann-Goldberg reaction is a robust method for forming aryl-nitrogen bonds. The choice of a copper catalyst over palladium is often driven by cost-effectiveness and reactivity with specific nitrogen heterocycles.

-

Step 1: Reaction Setup: To a nitrogen-purged reaction vessel, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1,2,3-triazole (2.5 eq), cuprous iodide (CuI, 0.1 eq), cesium carbonate (Cs₂CO₃, 1.8 eq), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq) in N,N-dimethylformamide (DMF).

-

Expert Insight: Cesium carbonate is a strong base that facilitates the reaction, while the diamine ligand accelerates the copper-catalyzed coupling, improving yield and reducing reaction time.

-

-

Step 2: Reaction Execution: Heat the mixture to 100°C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Step 3: Work-up and Isolation: Cool the reaction to room temperature. Dilute with water and perform an extractive work-up with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[2] A key challenge in this synthesis is the potential formation of the undesired N-1 regioisomer, which necessitates careful purification.[2]

Intermediate B: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole

This chiral intermediate forms the diazepane ring and attaches the benzoxazole moiety, which are critical for locking the molecule into the correct conformation within the orexin receptor binding pocket.

The synthesis of this fragment is complex, often starting from chiral precursors to establish the required stereochemistry and avoiding costly chiral resolution steps later in the sequence.[5][6]

Characterization of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile

This compound, while not a direct Suvorexant intermediate, serves as an excellent point of comparison due to its structural features. It contains a methyl-substituted phenyl ring, similar to Intermediate A, but features a pyrimidine ring instead of a triazole and a benzonitrile group in place of a carboxylic acid.

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling [8][9]

-

Rationale: The Palladium-catalyzed Suzuki-Miyaura coupling is a highly versatile and efficient method for creating carbon-carbon bonds between aryl halides and arylboronic acids/esters.[10][11] This approach is ideal for coupling the pyrimidine and benzonitrile fragments.

-

Step 1: Boronic Ester Formation: 2-bromo-5-methylbenzonitrile (1.0 eq) is reacted with bis(pinacolato)diboron (1.2 eq) in the presence of a palladium catalyst like Pd(dppf)Cl₂ (0.03 eq) and a base such as potassium acetate (KOAc, 2.0 eq) in a solvent like 1,4-dioxane. The mixture is heated to reflux for several hours to form 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

-

Step 2: Cross-Coupling: In a separate vessel, the formed boronic ester (1.0 eq) is combined with 2-chloropyrimidine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an aqueous base solution (e.g., 2M Na₂CO₃) in a solvent like DMF.

-

Step 3: Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) to 90-115°C for 5-12 hours until the starting materials are consumed.

-

Step 4: Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography on silica gel.

Comparative Analysis: Structural and Synthetic Perspectives

The primary value in comparing these molecules lies in understanding their potential as bioisosteric replacements and alternative building blocks in drug design.

Physicochemical Properties

| Property | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid | 5-Methyl-2-(pyrimidin-2-yl)benzonitrile |

| CAS Number | 956317-36-5 | 1373917-20-4[12] |

| Molecular Formula | C₁₀H₉N₃O₂[3] | C₁₂H₉N₃[7] |

| Molecular Weight | 203.20 g/mol [3] | 195.22 g/mol [7] |

| Key Functional Groups | Carboxylic Acid, 1,2,3-Triazole | Nitrile, Pyrimidine |

| Primary Synthetic Role | Amide bond formation precursor | C-C bond formation, Heterocyclic core |

Functional Group Comparison: A Bioisosteric Viewpoint

The core of this comparison lies in evaluating the pyrimidine-benzonitrile moiety as a potential bioisostere for the triazole-carboxylic acid group.

-

Carboxylic Acid vs. Nitrile:

-

Carboxylic Acid: In Suvorexant's intermediate, this group is deprotonated at physiological pH, acting as a hydrogen bond acceptor and providing a key attachment point for amide coupling. However, carboxylic acids can sometimes lead to poor permeability and metabolic liabilities.[13][14]

-

Nitrile (Benzonitrile): The nitrile group is a versatile synthetic handle. It is uncharged, more lipophilic than a carboxylic acid, and can act as a hydrogen bond acceptor.[15] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering multiple avenues for late-stage functionalization.[16][17] In medicinal chemistry, replacing a carboxylic acid with a nitrile or other neutral group can be a strategy to improve pharmacokinetic properties.[18]

-

-

1,2,3-Triazole vs. Pyrimidine:

-

1,2,3-Triazole: This heterocycle is often used as a bioisosteric replacement for an amide bond due to its similar size, planarity, and dipole moment.[19][20] It is metabolically stable and can participate in hydrogen bonding and π-stacking interactions.[21]

-

Pyrimidine: This is a larger, electron-deficient aromatic heterocycle common in biologically active molecules.[22][23] It offers multiple points for substitution and can engage in various non-covalent interactions within a receptor pocket. Its synthesis via cross-coupling reactions is well-established.[24]

-

Conclusion and Future Directions

While 5-Methyl-2-(pyrimidin-2-yl)benzonitrile is not a direct precursor in the established synthesis of Suvorexant, its comparative analysis provides significant value to the drug development professional. The pyrimidine-benzonitrile scaffold represents a structurally analogous and synthetically accessible alternative to the triazole-benzoic acid fragment of Suvorexant.

The key takeaways from this analysis are:

-

Synthetic Accessibility: Both fragments can be synthesized through robust and scalable palladium- or copper-catalyzed cross-coupling reactions.

-

Structural Analogy: The core phenyl ring with a C5-methyl and a C2-heterocycle provides a similar structural footprint.

-

Bioisosteric Potential: The replacement of the acidic carboxylic acid with a neutral, lipophilic nitrile group, and the triazole with a pyrimidine, presents a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability.

This guide serves as a foundational document for scientists looking to explore novel orexin receptor antagonists or to develop alternative synthetic strategies for existing ones. The principles of bioisosteric replacement and synthetic fragment analysis discussed herein are broadly applicable across the landscape of modern drug discovery.

References

- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link][21]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved February 26, 2026, from [Link][25]

-

Grokipedia. (n.d.). Benzonitrile. Retrieved February 26, 2026, from [Link][17]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.[13][18]

-

Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(12), 3335-3343.[26]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem Compound Database. Retrieved February 26, 2026, from [Link][4]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

-

Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1647. [Link][9]

- Thomoson, W. J., et al. (1991). Benzonitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Various Authors. (n.d.). Benzonitrile. Wikipedia. Retrieved February 26, 2026, from [Link]

-

Various Authors. (n.d.). Suvorexant. Wikipedia. Retrieved February 26, 2026, from [Link]

-

Wen, J., et al. (2011). Suzuki Coupling Approach for the Synthesis of Phenylene-Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters, 4(1), 121-124.[10]

-

Zhang, M., et al. (2014). A Recent Review on Drug Modification Using 1,2,3-triazole. Current Organic Synthesis, 11(1), 38-53.[27]

Sources

- 1. 956317-36-5 | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - AiFChem [aifchem.com]

- 2. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1266975-27-2 [sigmaaldrich.com]

- 6. (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1266975-27-2 [chemicalbook.com]

- 7. achmem.com [achmem.com]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1373917-20-4 | 5-Methyl-2-(pyrimidin-2-yl)benzonitrile - Moldb [moldb.com]

- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atamankimya.com [atamankimya.com]

- 17. grokipedia.com [grokipedia.com]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. iris.unimore.it [iris.unimore.it]

- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 25. Benzonitrile, 2-methyl- (CAS 529-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 26. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 27. scilit.com [scilit.com]

Thermodynamic Stability of Pyrimidine-Benzonitrile Derivatives: From First Principles to Pharmaceutical Application

An In-Depth Technical Guide

Abstract

The pyrimidine-benzonitrile scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of drug candidates targeting a wide array of diseases, from oncology to central nervous system disorders.[1][2] The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of a drug's entire lifecycle, influencing its synthesis, purification, formulation, shelf-life, and ultimately, its bioavailability and efficacy.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermodynamic stability of pyrimidine-benzonitrile derivatives. We will delve into the fundamental principles governing molecular stability, detail robust experimental protocols for its characterization, explore the utility of computational modeling, and discuss the key structural and environmental factors that must be considered. Our focus remains on the causality behind experimental choices, ensuring that the described methodologies provide a self-validating system for generating reliable and actionable stability data.

The Thermodynamic Imperative in Drug Development

At its core, the goal of drug development is to create a molecule that is both potent and stable. While potency is a measure of a drug's desired biological activity, stability governs its ability to maintain its chemical integrity, purity, and physical form from the moment of its creation to its administration to a patient.[5] Thermodynamic stability, described by Gibbs free energy (ΔG), is the ultimate measure of a compound's potential energy state. A more stable compound exists at a lower energy state.[6] For pyrimidine-benzonitrile derivatives, this translates to several practical considerations:

-

Polymorphism: Many organic molecules, including these derivatives, can exist in multiple crystalline forms called polymorphs.[7] These forms have the same chemical composition but different crystal lattice arrangements, leading to significant differences in thermodynamic stability, solubility, and bioavailability.[7][8] Identifying the most stable polymorph is crucial to prevent unwanted phase transitions during storage, which could alter the drug's performance.[7]

-

Formulation & Shelf-Life: A comprehensive understanding of a compound's thermal behavior is essential for designing stable formulations. Key parameters like melting point and decomposition temperature, determined through thermal analysis, dictate manufacturing process conditions (e.g., drying, milling) and define appropriate storage conditions and shelf-life.[9][10]

-

Purity and Degradation: Thermodynamic instability can lead to chemical degradation, producing impurities that may be inactive or, in the worst case, toxic. Assessing stability helps in identifying potential degradation pathways and developing analytical methods for quality control.

The following diagram illustrates the central role of thermodynamic stability in the drug development pipeline.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. The two most powerful and widely used techniques in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][11] It provides quantitative data on thermal events that correspond to physical and chemical changes in the material.

Causality Behind the Technique: By precisely measuring the energy absorbed or released during heating or cooling, DSC allows us to identify and quantify phase transitions.[12] For a pyrimidine-benzonitrile derivative, the most important of these are melting (an endothermic process) and crystallization (an exothermic process). The melting point (Tm) is a direct indicator of the energy required to break the crystal lattice and is a primary measure of thermal stability.[13]

Key Information Obtained:

-

Melting Point (Tm) & Enthalpy of Fusion (ΔHfus): A sharp, high melting point is generally indicative of a stable, pure crystalline compound.

-

Polymorphism: Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[8] DSC can detect polymorphic transitions, such as the conversion of a metastable form to a more stable one upon heating.

-

Purity Assessment: Impurities typically broaden the melting endotherm and lower the melting point, an effect that can be used to estimate purity.[8]

-

Glass Transition (Tg): For amorphous materials, DSC can detect the glass transition temperature, which is critical for assessing the stability of non-crystalline formulations.[12]

This protocol provides a self-validating workflow for obtaining high-quality DSC data.

-

Instrument Calibration:

-

Rationale: To ensure temperature and enthalpy accuracy, the DSC instrument must be calibrated using certified reference standards (e.g., Indium). This step is non-negotiable for trustworthy data.

-

Procedure: Calibrate the instrument for temperature and cell constant according to the manufacturer's protocol. The measured onset of melting for Indium should be within ±0.5°C of the certified value (156.6°C).

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to avoid artifacts. A non-hermetic pan allows for the escape of any residual solvent, while a hermetic pan is used when studying solvation or to prevent sublimation.

-

Procedure: Accurately weigh 2-5 mg of the pyrimidine-benzonitrile derivative into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

-

Thermal Method:

-

Rationale: A standard heating rate of 10°C/min provides a good balance between resolution and sensitivity. An inert nitrogen purge prevents oxidative degradation of the sample.

-

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

-

-

-

Data Analysis:

-

Rationale: Software analysis provides objective values for key thermal events. The onset temperature is typically used for the melting point of pure substances.

-

Procedure: Using the instrument's software, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus) in J/g. Determine the onset and peak temperature of the melt.

-

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15]

Causality Behind the Technique: TGA directly measures mass loss, which is associated with processes like dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition.[9][16] It is therefore the definitive method for determining the temperature at which a compound begins to chemically degrade, another crucial aspect of its thermal stability.[15] It is highly complementary to DSC; an endotherm in a DSC trace without a corresponding mass loss in TGA indicates a phase transition (like melting), whereas an event observed in both is likely a decomposition.

Key Information Obtained:

-

Thermal Decomposition Temperature: Identifies the temperature at which the molecule's covalent bonds begin to break.[9]

-

Solvate/Hydrate Analysis: Quantifies the amount of solvent or water present in the crystal lattice.[14]

-

Compositional Analysis: Can determine the composition of multi-component systems.[14]

-

Instrument Verification:

-

Rationale: Ensures the microbalance is accurate and the furnace temperature is correct.

-

Procedure: Verify mass accuracy using standard weights and temperature accuracy using certified magnetic standards (Curie point standards).

-

-

Sample Preparation:

-

Rationale: A slightly larger sample size than DSC is often used to ensure accurate mass loss detection. Platinum or alumina pans are used for their inertness at high temperatures.

-

Procedure: Place 5-10 mg of the pyrimidine-benzonitrile derivative into a tared TGA pan.

-

-

Thermal Method:

-

Rationale: Similar to DSC, a controlled heating rate and inert atmosphere are standard. This prevents oxidative side reactions and allows for clear interpretation of the decomposition profile.

-

Procedure:

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a rate of 10°C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

-

Data Analysis:

-

Rationale: The TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to pinpoint decomposition events.

-

Procedure:

-

Plot the percentage mass loss on the y-axis against temperature on the x-axis.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the percentage mass loss for each distinct step in the curve.

-

-

The following diagram outlines the synergistic workflow for thermal analysis.

Data Presentation

Quantitative data from these analyses should be summarized in clear, structured tables for easy comparison between different derivatives or batches.

Table 1: Comparison of Key Thermal Analysis Techniques

| Technique | Principle | Key Information Obtained | Application in Drug Development |

| DSC | Measures heat flow into or out of a sample as a function of temperature.[8] | Melting point, enthalpy of fusion, glass transition, polymorphism, purity.[8][12] | Polymorph screening, formulation design, stability prediction, purity assessment.[8][11] |

| TGA | Measures the change in mass of a sample as a function of temperature.[14][15] | Decomposition temperature, moisture/solvent content, compositional analysis.[9][15] | Determining thermal stability limits, hydrate/solvate characterization, quality control.[9][14] |

Table 2: Example DSC and TGA Data for Two Pyrimidine-Benzonitrile Isomers

| Compound ID | Substitution Pattern | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHfus, J/g) | Decomposition Onset (Td, °C) |

| PB-1 | 4-cyano-phenyl-pyrimidine | 215.4 | 125.8 | 310.2 |

| PB-2 | 2-cyano-phenyl-pyrimidine | 198.7 | 102.1 | 295.5 |

This is hypothetical data for illustrative purposes. Based on this data, compound PB-1 would be considered the more thermodynamically stable isomer due to its higher melting point and decomposition temperature.

Factors Influencing Stability of Pyrimidine-Benzonitrile Derivatives

The thermodynamic stability of a specific derivative is not random; it is dictated by a complex interplay of intramolecular and intermolecular forces. Understanding these factors is key to rational drug design.

Intramolecular Factors (Substitution Patterns)

The nature and position of substituents on both the pyrimidine and benzonitrile rings have a profound effect on stability.[10][17]

-

Electron-Withdrawing vs. Donating Groups: Substituents alter the electron distribution within the π-systems of the rings, which can strengthen or weaken intramolecular bonds and affect the molecule's overall polarity.

-

Steric Hindrance: Bulky substituents can force the rings out of planarity, disrupting optimal π-π stacking and potentially lowering the melting point.

-

Intramolecular Hydrogen Bonding: The introduction of groups capable of forming intramolecular hydrogen bonds (e.g., a hydroxyl group ortho to a nitrogen) can significantly increase stability by creating a rigid, low-energy conformation.

Intermolecular Factors (Crystal Packing)

In the solid state, stability is dominated by the efficiency of crystal packing. The forces holding the molecules together in the lattice must be overcome for the substance to melt.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. The presence of hydrogen bond donors (e.g., -NH2, -OH) on substituents can lead to strong, directional intermolecular hydrogen bonding networks, which dramatically increase melting points and overall stability.

-

π-π Stacking: The aromatic pyrimidine and benzonitrile rings can interact through π-π stacking. The efficiency of this stacking is influenced by substituent electronics and sterics.

-

Dipole-Dipole Interactions: The polar nitrile (-C≡N) group creates a strong dipole moment, leading to significant dipole-dipole interactions that contribute to lattice energy.

The diagram below conceptualizes the hierarchical influence of these factors.

The Role of Computational Chemistry

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool in the early stages of drug discovery.[18] Techniques like Density Functional Theory (DFT) can be used to:

-

Predict Stability: Calculate the relative energies of different isomers or conformers to predict which is likely to be more stable.[19]

-

Analyze Molecular Properties: Model electronic properties, dipole moments, and vibrational frequencies that underpin intermolecular interactions.[20]

-

Guide Synthesis: By predicting the stability of proposed derivatives, computational methods can help prioritize which compounds to synthesize and test, saving significant time and resources.[18]

The most effective approach involves a synergy between computational prediction and experimental validation. Predictions guide experimental design, and experimental results refine and validate the computational models.

Conclusion

The evaluation of thermodynamic stability is a critical, non-negotiable phase in the development of pyrimidine-benzonitrile derivatives. A thorough understanding, derived from robust experimental techniques like DSC and TGA, provides the foundational data needed for rational lead optimization, polymorph selection, and formulation design. By appreciating the interplay of intramolecular and intermolecular forces, and leveraging the predictive power of computational tools, scientists can de-risk their development programs and increase the probability of advancing stable, safe, and effective medicines to the clinic. This guide has provided the principles and protocols to establish a self-validating system for stability characterization, empowering researchers to make data-driven decisions throughout the drug discovery and development lifecycle.

References

- PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

- ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Coriolis Pharma. Differential Scanning Calorimetry.

- CD Formulation. Thermogravimetric Analysis (TGA)

- Malvern Panalytical. Differential Scanning Calorimetry (DSC).

- Open Access Journals. (2024, December 18).

- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- Slideshare. (2015, April 14). the role of thermodynamics in drug stability.

- Consensus.

- PMC. Thermodynamic Studies for Drug Design and Screening.

- Unknown Source. Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5)

- MDPI. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

- Perez-Ramirez, B., & Simler, R. (2019, November 18).

- Request PDF. (2025, August 6).

- Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.

- ResearchGate. (2025, August 10).

- PMC.

- Unknown Source. Solvation Thermodynamic Mapping Approaches for Computer-Aided Drug Discovery.

- SciSpace.

-

Tosun, A., & Kandemirli, F. (2025, September 15). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[9]arene[9]pyrimidines: A computational study. European Journal of Chemistry.

- MDPI. (2015, October 15). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.

- IJSAT. (2025, April 15).

- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.

- MedCrave online. (2018, September 14).

Sources

- 1. ijsat.org [ijsat.org]

- 2. mdpi.com [mdpi.com]

- 3. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. quercus.be [quercus.be]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. atascientific.com.au [atascientific.com.au]

- 14. pharmaguru.co [pharmaguru.co]

- 15. veeprho.com [veeprho.com]

- 16. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study | European Journal of Chemistry [eurjchem.com]

- 20. "Solvation Thermodynamic Mapping Approaches for Computer-Aided Drug Dis" by Vjay Molino [academicworks.cuny.edu]

Methodological & Application

Protocol for coupling 2-chloropyrimidine with 5-methyl-2-cyanophenylboronic acid

Technical Application Note: Sterically Demanding Suzuki-Miyaura Coupling of 2-Chloropyrimidine with 5-Methyl-2-cyanophenylboronic Acid

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 2-chloropyrimidine with 5-methyl-2-cyanophenylboronic acid . This transformation presents a "perfect storm" of synthetic challenges: the electron-deficient nature of the pyrimidine electrophile, the potential for catalyst poisoning by the pyrimidine nitrogens, and the significant steric hindrance and electronic deactivation imposed by the ortho-cyano group on the boronic acid.

While traditional catalysts (e.g., Pd(PPh₃)₄) often result in low yields due to protodeboronation or incomplete conversion, this guide prioritizes the use of Dialkylbiarylphosphine (Buchwald) Ligands . Specifically, the use of XPhos or SPhos based systems is recommended to facilitate the difficult transmetallation step associated with ortho-substituted arylboronic acids.

Reaction Mechanics & Challenges

To ensure reproducibility, researchers must understand the competing forces at play in this specific reaction matrix.

The Substrate Challenge

-

Electrophile (2-Chloropyrimidine): The C2-position is activated for oxidative addition due to the electron-withdrawing nitrogen atoms. However, these same nitrogens can coordinate to the Palladium center (

-binding), displacing ligands and deactivating the catalyst (catalyst poisoning). -

Nucleophile (5-Methyl-2-cyanophenylboronic acid):

-

Steric Hindrance: The ortho-cyano group creates significant steric bulk, impeding the approach of the boronate to the Pd(II) center during transmetallation.

-

Electronic Deactivation: The cyano group is electron-withdrawing, reducing the Lewis basicity of the carbon attached to boron, further slowing transmetallation.

-

Protodeboronation Risk: Slow transmetallation increases the residence time of the boronic acid in the basic medium, heightening the risk of hydrolytic deboronation (yielding 3-methylbenzonitrile as a byproduct).

-

Mechanistic Pathway & Ligand Selection

The catalytic cycle below highlights the critical role of bulky, electron-rich ligands (L) in overcoming these barriers.

Figure 1: Catalytic cycle emphasizing the rate-limiting transmetallation step caused by the ortho-cyano steric clash.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10][11] Method A is the "Gold Standard" for high yield and reliability. Method B is a cost-effective alternative for initial screening or when advanced precatalysts are unavailable.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][6][12][13] | Role | Critical Note |

| 2-Chloropyrimidine | 114.53 | 1.0 | Electrophile | Hygroscopic; store in desiccator. |

| 5-Methyl-2-cyanophenylboronic acid | 161.97 | 1.2 - 1.5 | Nucleophile | Use excess to account for deboronation. |

| XPhos Pd G3 (Method A) | 846.12 | 0.02 - 0.05 | Catalyst | Air-stable precatalyst; ensures active Pd(0). |

| Pd(PPh₃)₄ (Method B) | 1155.56 | 0.05 | Catalyst | Oxygen sensitive; requires fresh bottle. |

| K₃PO₄ (Tribasic) | 212.27 | 2.0 - 3.0 | Base | Superior to carbonates for hindered substrates. |

| 1,4-Dioxane | - | Solvent | Organic phase | Must be degassed (sparged). |

| Water | - | Solvent | Aqueous phase | Degassed; essential for boronic acid activation. |

Method A: The "Robust" Protocol (Recommended)

Best for: High value substrates, scale-up, and ensuring success on the first attempt.

Rationale: This method utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. XPhos is exceptionally good at forming the mono-ligated Pd(0) species required to accommodate the steric bulk of the ortho-cyano group. K₃PO₄ is used as the base because the phosphate anion can bridge the Pd and B centers, facilitating transmetallation more effectively than carbonate.

Step-by-Step Procedure:

-

Preparation:

-

Prepare a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) . Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Note: Oxygen is the enemy of low-loading palladium catalysis.

-

-

Charging:

-

Inerting:

-

Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle 3 times.

-

-

Solvent Addition:

-

Add the degassed Dioxane/Water mixture via syringe through the septum.[3] (Concentration: ~0.2 M with respect to the pyrimidine).

-

-

Reaction:

-

Place the vessel in a pre-heated oil block/bath at 90 °C .

-

Stir vigorously (800+ rpm). High mixing speed is crucial for biphasic reactions.

-

Monitor by LC-MS or TLC after 2 hours. Reaction is typically complete in 4–6 hours.

-

-

Work-up:

Method B: The "Traditional" Protocol

Best for: Initial screening or when Buchwald precatalysts are unavailable.

Rationale: Uses Pd(PPh₃)₄. While less active, it is a standard starting point. We use DME (Dimethoxyethane) here as it often solvates the intermediate complexes well, and Na₂CO₃ is the standard base. Expect lower yields compared to Method A.

Step-by-Step Procedure:

-

Solvent: Degas DME/Water (3:1 v/v) for 30 minutes.

-

Assembly:

-

Combine 2-Chloropyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and Na₂CO₃ (3.0 equiv) in the flask.

-

Add Pd(PPh₃)₄ (5.0 mol%) . Note: Higher loading is required.

-

-

Inerting: Evacuate/Backfill with Argon (3x).

-

Reaction:

-

Add solvent (0.15 M conc).

-

Heat to reflux (~85-90 °C) for 12–18 hours.

-

Critical: If the reaction stalls (check LC-MS at 4h), add an additional 0.5 equiv of Boronic Acid.

-

Troubleshooting & Optimization Logic

If the standard protocols fail, use the decision tree below to diagnose the failure mode.

Figure 2: Diagnostic flowchart for reaction optimization.

Safety & Handling

-

Cyanide Functionality: While the cyano group is covalently bonded, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions (unlikely in this protocol, but good practice).

-

Palladium Residues: All palladium waste must be segregated.

-

Pressure: If performing in a sealed vial (recommended), ensure the vessel is rated for the pressure generated by heating dioxane/water to 100 °C.

References

-

BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025).[2][3][4][7][8][14] Retrieved from

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[6][9][11] Retrieved from

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling for Biaryl Nitrile Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable selectivity and functional group tolerance. This guide provides an in-depth exploration of the application of these reactions to the synthesis of biaryl nitriles, a structural motif of significant interest in pharmaceuticals and materials science.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these reactions, offering insights into the "why" behind experimental choices. By understanding the catalytic cycle and the potential interactions of the nitrile functionality, researchers can troubleshoot and optimize their synthetic routes with greater confidence.

The Catalytic Heart: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, including the renowned Suzuki-Miyaura, Negishi, and Stille couplings, share a common catalytic cycle. A deep understanding of this cycle is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'" [label="Ar-Pd(II)-Ar' Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Biaryl_Product" [label="Ar-Ar' (Biaryl Nitrile)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X\n(Aryl Halide/Triflate)"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="Ar'-M\n(Organometallic Reagent)"]; "Transmetalation" -> "Ar-Pd(II)-Ar'"; "Ar-Pd(II)-Ar'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Biaryl_Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed, label="Regeneration"]; } caption [label="Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle", fontname="Arial", fontsize=10, fontcolor="#5F6364"];

Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) species with an aryl halide or pseudohalide (e.g., triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium(II) center, displacing the halide. This is a crucial step for the formation of the new carbon-carbon bond.[2]

Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

The presence of a nitrile group on one of the coupling partners can potentially influence the catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which may affect catalyst activity. However, with the appropriate choice of ligands and reaction conditions, this potential issue can be effectively mitigated.[3][4]

Key Strategies for Biaryl Nitrile Synthesis

The choice of cross-coupling reaction often depends on the availability of starting materials, functional group tolerance, and the specific nature of the desired biaryl nitrile.

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5] The reaction is highly tolerant of a wide range of functional groups, including nitriles.[6]

dot digraph "Suzuki_Miyaura_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: Suzuki-Miyaura Coupling Workflow for Biaryl Nitriles", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; style = "rounded"; bgcolor = "#F1F3F4"; "Aryl_Halide" [label="Aryl Halide/Triflate\n(with or without nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Boronic_Acid" [label="Aryl Boronic Acid/Ester\n(with or without nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_catalyst_system" { label = "Catalyst System"; style = "rounded"; bgcolor = "#F1F3F4"; "Pd_Catalyst" [label="Pd Precatalyst\n(e.g., Pd(OAc)2, Pd2(dba)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand" [label="Phosphine Ligand\n(e.g., SPhos, XPhos)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., K2CO3, Cs2CO3, K3PO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Solvent" [label="Solvent\n(e.g., Dioxane, Toluene, THF/H2O)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Reaction Mixture\n(Inert Atmosphere, Heat)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Biaryl Nitrile", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_Halide" -> "Reaction"; "Aryl_Boronic_Acid" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Product"; } caption [label="Figure 2: Suzuki-Miyaura Coupling Workflow.", fontname="Arial", fontsize=10, fontcolor="#5F6364"];

Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

-

Materials:

-

4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add toluene and water to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-